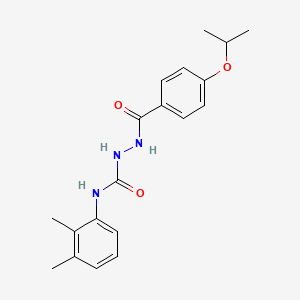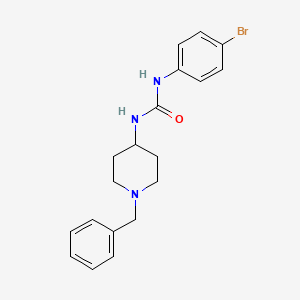![molecular formula C22H21N3S B4283504 4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE](/img/structure/B4283504.png)
4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE
Descripción general
Descripción
4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by its unique structure, which includes a naphthylmethylthio group and a phenylethyl group attached to the triazole ring
Métodos De Preparación
The synthesis of 4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Naphthylmethylthio Group: This step involves the nucleophilic substitution of a suitable naphthylmethyl halide with a thiol group on the triazole ring.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the naphthylmethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs due to its unique structure and ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in specific chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the naphthylmethylthio and phenylethyl groups can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE include other triazole derivatives such as:
4-ethyl-3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole: This compound has a furyl group instead of a phenylethyl group, which may alter its chemical and biological properties.
4-methyl-3-[(1-naphthylmethyl)thio]-5-(4-nitrobenzyl)-4H-1,2,4-triazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other triazole derivatives.
Propiedades
IUPAC Name |
4-methyl-3-(naphthalen-1-ylmethylsulfanyl)-5-(2-phenylethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-25-21(15-14-17-8-3-2-4-9-17)23-24-22(25)26-16-19-12-7-11-18-10-5-6-13-20(18)19/h2-13H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNIWXYEOQFSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4283448.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-1-naphthylacrylamide](/img/structure/B4283456.png)
![N-[4-(benzyloxy)phenyl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4283462.png)

![2-[2-(4-tert-butylphenoxy)propanoyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4283468.png)
![methyl 2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283471.png)
![2-cyano-N-mesityl-3-[3-methoxy-4-(pentyloxy)phenyl]acrylamide](/img/structure/B4283475.png)

![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(2-ethylphenyl)acrylamide](/img/structure/B4283481.png)

![N-[1-(4-tert-butylphenyl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B4283498.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide](/img/structure/B4283505.png)

![2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B4283509.png)
